molecular formula C21H27ClN2O2S B4877675 1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B4877675
M. Wt: 407.0 g/mol
InChI Key: CXGUHQBSJNFOLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-methyl-5-(propan-2-yl)benzenesulfonyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base such as potassium carbonate to form the substituted piperazine.

    Sulfonylation: The final step involves the sulfonylation of the substituted piperazine with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties, including anti-inflammatory and analgesic effects.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and targets.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloro-2-methylphenyl)piperazine: Lacks the sulfonyl group, leading to different pharmacological properties.

    4-(2-Methyl-5-(propan-2-yl)benzenesulfonyl)piperazine: Lacks the chloro-phenyl group, affecting its biological activity.

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to the presence of both the 5-chloro-2-methylphenyl and 2-methyl-5-(propan-2-yl)benzenesulfonyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2S/c1-15(2)18-7-5-17(4)21(13-18)27(25,26)24-11-9-23(10-12-24)20-14-19(22)8-6-16(20)3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGUHQBSJNFOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 4
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
Reactant of Route 6
1-(5-Chloro-2-methylphenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.